molecular formula C22H46N2O B13810141 n-[2-(Diethylamino)ethyl]hexadecanamide CAS No. 5137-97-3

n-[2-(Diethylamino)ethyl]hexadecanamide

Cat. No.: B13810141
CAS No.: 5137-97-3
M. Wt: 354.6 g/mol
InChI Key: KCLXSYIZWFJVDV-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]hexadecanamide is a chemical compound with the molecular formula C22H46N2O and a molecular weight of 354.61 g/mol . It is known for its unique structure, which includes a hexadecanamide backbone with a diethylaminoethyl group attached. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)ethyl]hexadecanamide typically involves the reaction of hexadecanoyl chloride with N,N-diethylaminoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 12-24 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Diethylamino)ethyl]hexadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or alkyl halides in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or secondary amines.

Scientific Research Applications

N-[2-(Diethylamino)ethyl]hexadecanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the formulation of specialty chemicals and surfactants.

Mechanism of Action

The mechanism of action of N-[2-(Diethylamino)ethyl]hexadecanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylaminoethyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Diethylamino)ethyl]oleamide
  • N-[2-(Diethylamino)ethyl]stearamide
  • N-[2-(Diethylamino)ethyl]palmitamide

Uniqueness

N-[2-(Diethylamino)ethyl]hexadecanamide is unique due to its specific chain length and the presence of the diethylaminoethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles, making it a valuable compound for targeted research applications .

Properties

CAS No.

5137-97-3

Molecular Formula

C22H46N2O

Molecular Weight

354.6 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]hexadecanamide

InChI

InChI=1S/C22H46N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(5-2)6-3/h4-21H2,1-3H3,(H,23,25)

InChI Key

KCLXSYIZWFJVDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCN(CC)CC

Origin of Product

United States

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